3-Bromo-2,2-bis(bromomethyl)propanol
Overview
Description
3-Bromo-2,2-bis(bromomethyl)propanol is a chemical compound that has been studied for its potential use in various chemical syntheses and industrial applications. It is an intermediate in the synthesis of S-013420, a compound of interest in pharmaceutical research .
Synthesis Analysis
The synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol has been optimized to be safe and scalable. A notable method involves nitric acid oxidation using a catalytic amount of NaNO2, with the starting material added in portions. This approach has been successfully scaled up to a 3,000 L pilot production, demonstrating its practicality for large-scale applications .
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 3-Bromo-2,2-bis(bromomethyl)propanol, related compounds have been structurally characterized. For instance, the crystal structures of bis[2-(bromodimethylstannyl)ethyl]phenylphosphine oxide and t-butyl[3-(iododimethylstannyl)propyl]phenylphosphine oxide have been determined, which may offer insights into the steric and electronic effects of bromine substituents in similar compounds .
Chemical Reactions Analysis
The reactivity of 3-Bromo-2,2-bis(bromomethyl)propanol in chemical reactions is not directly detailed in the provided papers. However, studies on related brominated compounds suggest that they can undergo various reactions, such as photodissociation dynamics at specific wavelengths, leading to the formation of Br fragments . Additionally, reactions with nucleophiles have been reported to form cyclopropane derivatives, indicating the potential for 3-Bromo-2,2-bis(bromomethyl)propanol to participate in similar nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2,2-bis(bromomethyl)propanol are not extensively covered in the provided papers. However, the toxicity and carcinogenicity of a structurally related compound, 2,2-Bis(bromomethyl)-1,3-propanediol, have been studied in animal models, suggesting that brominated compounds of this class may pose health risks . This information is crucial for handling and safety protocols in industrial and laboratory settings.
Relevant Case Studies
A case study involving the synthesis of 3-Bromo-2,2-bis(bromomethyl)propanol as an intermediate for S-013420 is particularly relevant. The development of a safe and scalable process for its production is a significant advancement in the field of chemical synthesis . Additionally, the toxicology and carcinogenesis studies of related brominated compounds provide valuable information on the potential health impacts of exposure to such chemicals .
Scientific Research Applications
Chemical Transformation and Environmental Impact
- Chemical Transformation under Basic Conditions: 3-Bromo-2,2-bis(bromomethyl)propanol (TBNPA) undergoes spontaneous decomposition in aqueous solution, forming various byproducts like BBMO, BMHMO, and DOH. This process releases bromide ions and has significant environmental implications, especially in aquifers where TBNPA is a major pollutant (Ezra et al., 2005).
- Distribution in Fractured Chalk Aquitard: Studies on the distribution of TBNPA in fractured chalk aquitards indicate a greater sorption of TBNPA compared to DBNPG. This differential sorption affects the TBNPA/DBNPG ratio in fracture water, highlighting the compound's environmental mobility and persistence (Ezra et al., 2006).
Industrial and Synthetic Applications
- Synthesis of Intermediates: A scalable process for nitric acid oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol to 3-bromo-2,2-bis(bromomethyl)propanoic acid was developed, which is crucial for the synthesis of intermediates like S-013420 (Osato et al., 2011).
- In Glycoconjugate Chemistry: The compound is used in the preparation of dibromoisobutyl mono- to tetrasaccharide glycosides, important in the synthesis of neoglycolipids and neoglycoproteins (Magnusson et al., 1990).
Photolabile Tags and Photodissociation Dynamics
- Combinatorial Encoding: 3-Bromo-2,2-bis(bromomethyl)propanol is involved in the development of trithiabicyclo[2.2.2]octanes for photolabile tags used in combinatorial encoding. These compounds exhibit efficient photoinduced fragmentation, essential for encoding technologies (Valiulin & Kutateladze, 2008).
- Photodissociation Study: In photodissociation studies, 3-bromo-2,2-bis(bromomethyl)propanol derivatives were observed to have a strong polarization dependence in time-of-flight profiles, indicating anisotropic distributions of bromine fragments (Indulkar et al., 2011).
Crystal Structures and Magnetic Properties
- Magnetic Properties in Mixed-Valent Tetranuclear Complexes: The compound has been used in synthesizing mixed-valent tetranuclear complexes with MnII2MnIII2 core, which are characterized for their magnetic properties. The structure of these complexes provides insights into magnetic interactions among manganese atoms (Mikuriya et al., 2019).
Safety And Hazards
3-Bromo-2,2-bis(bromomethyl)propanol is probably combustible . It generates flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It should be stored in a refrigerator . In case of eye contact, flush the eyes with water or normal saline solution for 20 to 30 minutes while simultaneously calling a hospital or poison control center .
properties
IUPAC Name |
3-bromo-2,2-bis(bromomethyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJPOEGPNIVDMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br3O | |
Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9024641 | |
Record name | 3-Bromo-2,2-bis(bromomethyl)propanol | |
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Molecular Weight |
324.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992), Other Solid | |
Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/19894 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |
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Solubility |
Insoluble (<1 mg/ml at 70.7 °F) (NTP, 1992) | |
Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
3-Bromo-2,2-bis(bromomethyl)propanol | |
CAS RN |
1522-92-5, 36483-57-5 | |
Record name | 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL | |
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Record name | Pentaerythritol tribromide | |
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Record name | Pentaerythritol tribromide | |
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Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |
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Record name | Pentaerythritol tribromide | |
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Record name | 1-Propanol, 2,2-dimethyl-, tribromo deriv. | |
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Record name | 3-Bromo-2,2-bis(bromomethyl)propanol | |
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Record name | 2,2-dimethylpropan-1-ol, tribromo derivative | |
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Record name | 3-bromo-2,2-bis(bromomethyl)-1-propanol (TBNPA) | |
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Record name | PENTAERYTHRITOL TRIBROMIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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